molecular formula C23H32N2O3 B7151366 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone

1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone

Cat. No.: B7151366
M. Wt: 384.5 g/mol
InChI Key: VGMQXVARUJPQIZ-UHFFFAOYSA-N
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Description

1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone is a complex organic compound that features a combination of piperidine, pyrrolidine, and phenylethanone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with oxan-4-yl and phenylethanone groups under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone: shares structural similarities with other piperidine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-[4-(oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c26-22(17-18-5-2-1-3-6-18)25-12-4-7-21(25)23(27)24-13-8-19(9-14-24)20-10-15-28-16-11-20/h1-3,5-6,19-21H,4,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMQXVARUJPQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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